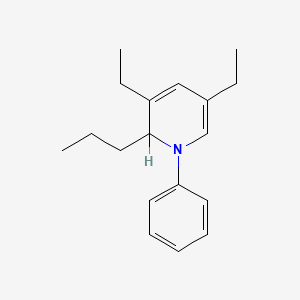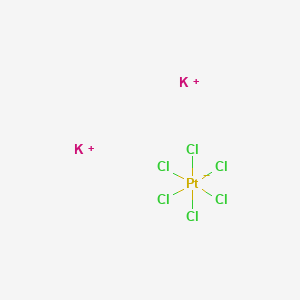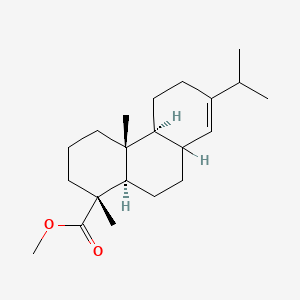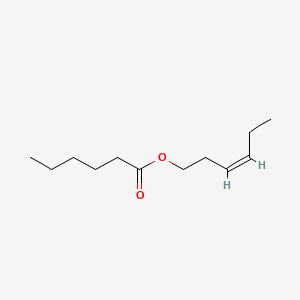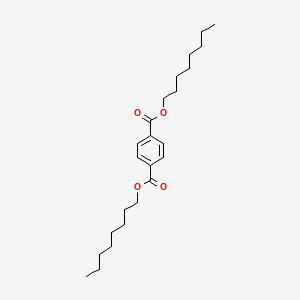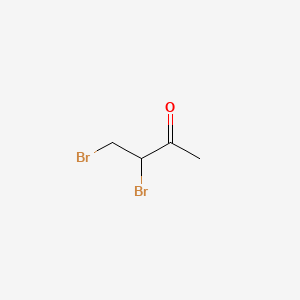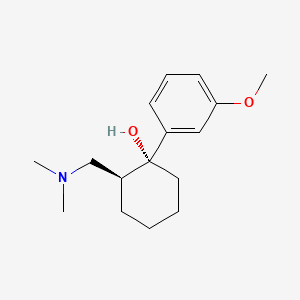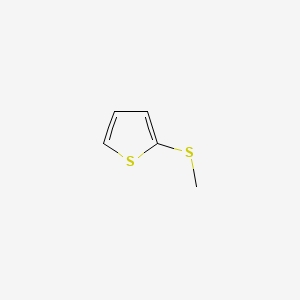
2-(Methylthio)thiophene
Overview
Description
“2-(Methylthio)thiophene” is an organosulfur compound with the formula C5H6S2 . It is a colorless liquid used as an intermediate in synthetic chemistry . It is also used in the preparation of 2-thiocyanato-thiophene by reaction with cyanogen iodide using sodium methylmercatide as a reagent .
Synthesis Analysis
“this compound” can be produced by Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Its commercial synthesis involves vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture . It is also used as an intermediate in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H6S2 . The molecular weight is 130.232 .
Chemical Reactions Analysis
“this compound” is used as an intermediate in synthetic chemistry . It is also used in the preparation of 2-thiocyanato-thiophene by reaction with cyanogen iodide using sodium methylmercatide as a reagent .
Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . Its density is 1.0168 g/cm3 . It has a melting point of -63.4 °C and a boiling point of 112.6 °C .
Scientific Research Applications
Polyfunctionalization and Derivatives
2-(Methylthio)thiophene has been studied for its ability to undergo polyfunctionalization. Research by Fattuoni et al. (2006) explored the direct polymetalation of this compound with superbases, leading to 2,αS-disubstituted derivatives. This process is significant for creating new chemical compounds with various applications (Fattuoni et al., 2006).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed for its importance in material science and pharmaceuticals. Nagaraju et al. (2018) reported on the synthesis and crystal structure of a specific compound derived from this compound, highlighting its significance in various biological and electronic applications (Nagaraju et al., 2018).
Electronic and Optoelectronic Applications
Thiophene derivatives like this compound play a crucial role in the development of electronic and optoelectronic devices. Kiliç et al. (1996) conducted a theoretical investigation on the electronic structures of thiophene oligomers, including 2-methylthiophene, to understand their bonding in polythiophenes, which are used in various electronic applications (Kiliç et al., 1996).
Energy Storage and Battery Applications
This compound derivatives have potential applications in energy storage, particularly in lithium-ion batteries. Xia et al. (2015) examined thiophene derivatives as functional additives to improve the cycling performance of high-voltage LiCoO2, demonstrating their potential in enhancing battery performance (Xia et al., 2015).
Thermochemical Studies
Research by Roux et al. (2007) on the thermochemical properties of thiophene-based compounds, including derivatives of this compound, has implications for their use in drug design and conductive polymers. Their study provides valuable data on the stability and reactivity of these compounds (Roux et al., 2007).
Safety and Hazards
Future Directions
Thiophene derivatives, including “2-(Methylthio)thiophene”, have been the focus of many researchers due to their potential biological activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . Therefore, the future directions of “this compound” could involve further exploration of its potential applications in medicine and other fields .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may interact with multiple targets .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound is a colorless, flammable liquid .
Result of Action
It is known that thiophene derivatives can have a variety of biological effects, suggesting that they may have multiple cellular and molecular targets .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Cellular Effects
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
Thiophene derivatives are known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Thiophene derivatives are known to exhibit stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiophene derivatives are known to exhibit pharmacological effects at various dosages .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
Thiophene derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiophene derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
properties
IUPAC Name |
2-methylsulfanylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMPEVZXWDWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206497 | |
| Record name | Thiophene, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5780-36-9 | |
| Record name | Thiophene, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-(Methylthio)thiophene?
A1: this compound is an organosulfur compound with the molecular formula C5H6S2 and a molecular weight of 130.21 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize this compound [, , ].
Q2: How does this compound interact with transition metal complexes?
A2: Research indicates that this compound can react with transition metal complexes. For instance, when reacted with [Mn2(CO)10] in refluxing xylene, it undergoes cleavage, losing thiophene and forming a novel methylthio-tetramanganese product, [MnS(CO)3]4 [, ]. This highlights its potential as a precursor in organometallic synthesis.
Q3: Can this compound be used as a building block for more complex molecules?
A3: Yes, this compound is susceptible to polyfunctionalization. Studies show that it can undergo direct polymetallation with superbases like LICKOR or n-butyllithium. This leads to the formation of 2,αS-disubstituted derivatives []. This reactivity opens avenues for synthesizing a diverse range of thiophene derivatives with potential applications in various fields.
Q4: What are the potential applications of this compound in materials science?
A4: Research demonstrates the potential of this compound in molecular electronics. When incorporated into metal-molecule-metal junctions, it displays a unique switching behavior. It can reversibly transition between monodentate and bidentate configurations upon compression, significantly impacting electrical conductance []. This characteristic makes it a promising candidate for developing molecular switches and sensors.
Q5: Are there any studies investigating the interaction of this compound with enzymes?
A5: Yes, research has explored the interaction of this compound with chloroperoxidase (CPO). This enzyme exhibits high enantioselectivity in oxidation reactions. Studies utilizing NMR and computational modeling techniques revealed insights into the binding orientation of this compound within the CPO active site, shedding light on the enzyme's enantioselectivity []. This research contributes to a broader understanding of enzyme-substrate interactions.
Q6: Has this compound been investigated for its potential in medicinal chemistry?
A6: While not directly addressed in the provided abstracts, this compound's structural features make it a relevant building block in medicinal chemistry. The thiophene moiety itself is present in various pharmaceuticals. Furthermore, the ability to functionalize this compound [] allows for the exploration of structure-activity relationships, potentially leading to compounds with desirable biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)
